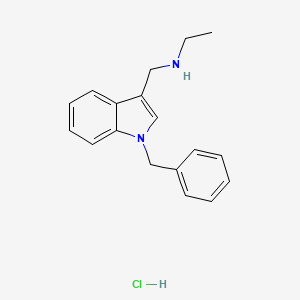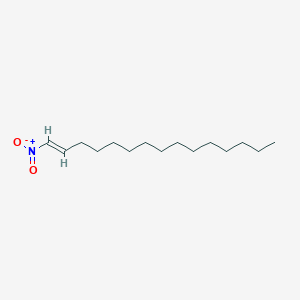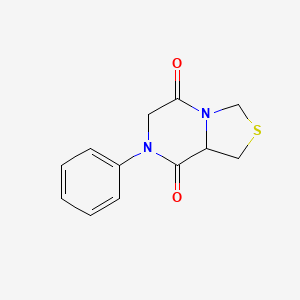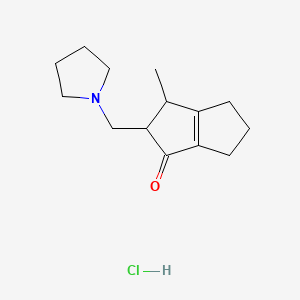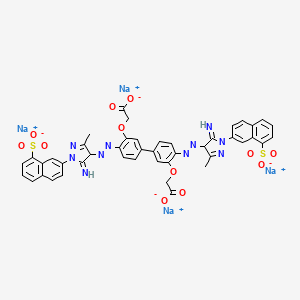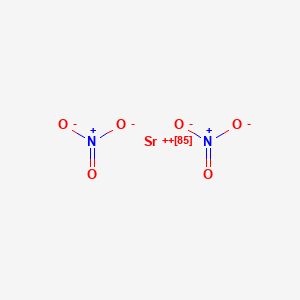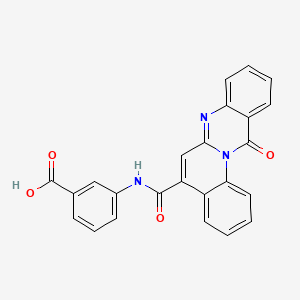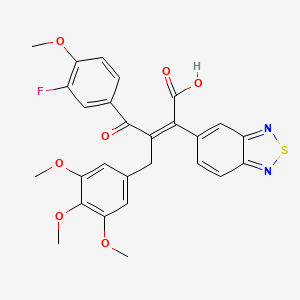
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group, a cyanoethyl group, and three methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- typically involves the reaction of hydrazine derivatives with cyanoethyl compounds under controlled conditions. One common method includes the use of hydrazinecarboxamide and 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic attacks, while the hydrazinecarboxamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions lead to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxamide derivatives: Compounds with similar hydrazinecarboxamide groups but different substituents.
Cyanoethyl derivatives: Compounds with cyanoethyl groups attached to different functional groups.
Uniqueness
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is unique due to the combination of its functional groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Número CAS |
96804-76-1 |
|---|---|
Fórmula molecular |
C7H14N4O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-1-(dimethylamino)-3-methylurea |
InChI |
InChI=1S/C7H14N4O/c1-9-7(12)11(10(2)3)6-4-5-8/h4,6H2,1-3H3,(H,9,12) |
Clave InChI |
SKORXLZMBSDRDI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(CCC#N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)
